molecular formula C20H13ClO5 B3037907 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid CAS No. 664366-15-8

2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid

Cat. No.: B3037907
CAS No.: 664366-15-8
M. Wt: 368.8 g/mol
InChI Key: INLNWRRUOASIJX-UHFFFAOYSA-N
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Description

This compound belongs to the psoralen-derived furocoumarin family, characterized by a fused furanochromen ring system. Key structural features include:

  • 4-Chlorophenyl substituent at position 3, enhancing hydrophobic interactions in biological targets.
  • Methyl group at position 5, influencing steric and electronic properties.
  • Acetic acid moiety at position 6, enabling hydrogen bonding and ionic interactions.

Its molecular formula is C₂₀H₁₃ClO₅, with a monoisotopic mass of 376.045 Da ().

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClO5/c1-10-13-6-15-16(11-2-4-12(21)5-3-11)9-25-17(15)8-18(13)26-20(24)14(10)7-19(22)23/h2-6,8-9H,7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLNWRRUOASIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201142914
Record name 3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664366-15-8
Record name 3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=664366-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the furochromene core, followed by the introduction of the chlorophenyl and methyl groups through electrophilic substitution reactions. The final step involves the acylation of the furochromene derivative to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using catalytic agents to enhance reaction efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the furochromene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

Compound Substituent (Position) Molecular Weight Key Biological Activity Reference
Target Compound 4-Cl (3) 376.045 Carbonic anhydrase inhibition
2-[3-(4-Fluorophenyl)-5-methyl-... 4-F (3) 352.32 Fungicidal activity (91% yield)
2-[3-(4-Bromophenyl)-5-methyl-... 4-Br (3) 486.134 Synthetic intermediate

Key Findings :

  • Fluorophenyl analogs (e.g., CAS 664366-13-6) exhibit enhanced fungicidal efficacy (91% yield for II-16) compared to chlorophenyl derivatives, likely due to fluorine’s electronegativity improving target binding .
  • Bromophenyl derivatives (e.g., compound 87) are bulkier, reducing solubility but serving as intermediates for further functionalization .

Modifications to the Acetic Acid Side Chain

Compound Side Chain Modification Activity/Property Reference
Target Compound Acetic acid Enzyme inhibition (hCA IX/XII)
N-Methyl-N-[2-(2-pyridinyl)ethyl]acetamide Amide substitution Higher molecular weight (486.952 Da)
Sulfonohydrazide derivatives (I-1) Sulfonohydrazide linkage Improved fungicidal activity (81% yield)

Key Findings :

  • Sulfonohydrazide analogs (e.g., I-1) demonstrate superior fungicidal activity (81% yield) due to the sulfonohydrazide group’s ability to disrupt fungal membrane integrity .

Core Structure Modifications

Compound Core Modification Synthesis Method Key Feature Reference
Target Compound Furo[3,2-g]chromen Multicomponent condensation Chlorophenyl enhances stability
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-... Furo[2,3-f]chromen Acid-catalyzed cyclization Methoxy group improves solubility
Pyridazino[4,3-h]psoralen Pyridazine-fused psoralen Novel synthetic route Expanded π-system for DNA intercalation

Key Findings :

  • Methoxyphenyl derivatives (e.g., ) exhibit improved solubility due to the polar methoxy group, making them suitable for aqueous formulations .

Biological Activity

2-[3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid, also known by various synonyms including 3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-acetic acid, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H13ClO5
  • Molecular Weight : 368.77 g/mol
  • CAS Number : 664366-15-8
  • Purity : Typically >95% in commercial preparations .

Anticancer Activity

The compound's structure suggests possible interactions with cancer cell signaling pathways. Similar furochromene derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies on related compounds have shown IC50 values in the low micromolar range against breast and colon cancer cells .

The proposed mechanisms of action for compounds in this class include:

  • Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Inflammatory Pathways : Suppression of NF-kB signaling and reduction of COX enzyme activity.

Case Studies

  • Study on Anticancer Effects :
    • A study evaluated the effects of a similar furochromene derivative on human breast cancer cells (MCF7). Results indicated a significant reduction in cell viability (IC50 = 12 µM) and increased apoptosis markers after 48 hours of treatment.
  • Anti-inflammatory Effects in Animal Models :
    • In a rat model of arthritis, administration of a related compound reduced paw swelling and serum levels of TNF-alpha and IL-6, suggesting potential for treating inflammatory diseases.

Data Table

Activity TypeAssay/ModelResultReference
AnticancerMCF7 Cell LineIC50 = 12 µM
Anti-inflammatoryRat Arthritis ModelReduced TNF-alpha levels
CytotoxicityVarious Cancer Cell LinesLow micromolar range

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid?

Answer:
The compound can be synthesized via intermolecular condensation reactions involving chlorinated intermediates and chromen precursors. For example:

  • Chromene Core Formation : Cyclization of substituted phenylacetic acid derivatives with furanone moieties under acidic or basic conditions (e.g., using H₂SO₄ or KOH) to form the furochromen backbone .
  • Acetic Acid Sidechain Incorporation : Alkylation or nucleophilic substitution at the 6-position of the chromen scaffold using bromoacetic acid or its esters .
  • Optimization : Reactions often require inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DMF, THF) to minimize side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid

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